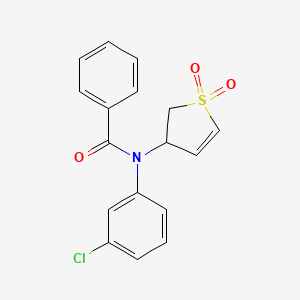

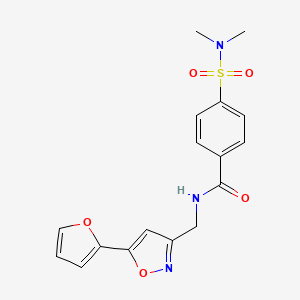

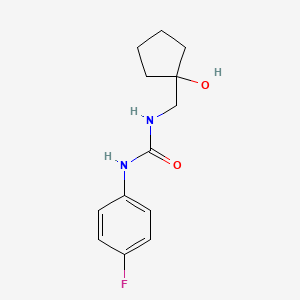

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as CPDTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDTB belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been studied extensively for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiourea derivatives, including those with chlorophenyl groups, has been explored for their interaction with bacterial cells. These compounds have shown significant anti-pathogenic activity, particularly against strains known for their biofilm growth capabilities, suggesting potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antipathogenic Activity

Research into acylthioureas has highlighted their potential in combating bacterial pathogens by inhibiting their growth in both free and adherent states. The structural presence of halogens, particularly chlorine, on the phenyl substituent of the thiourea moiety has been correlated with enhanced anti-pathogenic effects, showcasing the importance of structural modifications in designing effective antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization Processes

The direct polycondensation of symmetric and nonsymmetric monomers to create ordered polyamides, utilizing activating agents and achieving inherent viscosities, demonstrates the compound's relevance in polymer science. Such studies reveal the potential for developing materials with specified properties through controlled synthesis methods (Ueda & Sugiyama, 1994).

Photo-Active Applications

Investigations into the graft polymerization of acrylamide on cellulose using immobilized photo-initiators like benzophenone indicate the compound's utility in creating materials with enhanced antibacterial abilities. This suggests potential applications in the development of medical textiles and surfaces with built-in antimicrobial properties (Hong, Liu, & Sun, 2009).

Structural and Molecular Insights

The detailed structural analysis of closely related N-arylcarbamothioyl benzamides reveals insights into molecular conformations and hydrogen bonding, highlighting the importance of molecular structure in determining the compound's physical and chemical properties. Such studies can inform the design of compounds with tailored functionalities for specific applications (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

properties

IUPAC Name |

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-14-7-4-8-15(11-14)19(16-9-10-23(21,22)12-16)17(20)13-5-2-1-3-6-13/h1-11,16H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLLZUBZMROVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)

![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)